Sulfo Rhodamine Amidoethyl Mercaptan

Vue d'ensemble

Description

GTS-21, également connu sous le nom de 3-(2,4-diméthoxybenzylidène)anabaséine, est un dérivé synthétique du produit naturel anabaséine. Il s'agit d'une petite molécule, active par voie orale et agoniste sélectif du récepteur nicotinique alpha-7 de l'acétylcholine. GTS-21 a été montré pour améliorer la mémoire et la fonction cognitive et a été étudié pour ses utilisations thérapeutiques potentielles, en particulier dans le traitement des maladies neurodégénératives et des troubles psychiatriques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de GTS-21 implique la condensation de la 2,4-diméthoxybenzaldéhyde avec l'anabaséine. La réaction se produit généralement en milieu basique, en utilisant une base comme l'hydroxyde de sodium ou le carbonate de potassium, dans un solvant approprié comme l'éthanol ou le méthanol. Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées jusqu'à ce que la formation du produit soit complète .

Méthodes de production industrielle

La production industrielle de GTS-21 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend un contrôle précis de la température, du choix du solvant et du temps de réaction. Des étapes de purification telles que la recristallisation ou la chromatographie sont employées pour obtenir un GTS-21 de haute pureté adapté aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

GTS-21 subit plusieurs types de réactions chimiques, notamment :

Oxydation : GTS-21 peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la partie benzylidène.

Substitution : Des réactions de substitution peuvent se produire sur le cycle aromatique, en particulier aux positions méthoxy.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution électrophile aromatique utilisent souvent des réactifs comme le brome ou le chlore en milieu acide.

Principaux produits formés

Oxydation : Les principaux produits comprennent les dérivés hydroxylés de GTS-21.

Réduction : Formes réduites de GTS-21 avec des groupes fonctionnels modifiés.

Substitution : Dérivés halogénés de GTS-21.

Applications de la recherche scientifique

GTS-21 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les interactions du récepteur nicotinique de l'acétylcholine.

Biologie : Enquête sur ses effets sur les voies de signalisation cellulaire et la modulation des récepteurs.

Médecine : Exploration du potentiel thérapeutique dans le traitement de la maladie d'Alzheimer, de la schizophrénie et d'autres troubles neurodégénératifs.

Industrie : Applications potentielles dans le développement d'agents cognitifs et neuroprotecteurs

Mécanisme d'action

GTS-21 exerce ses effets en se liant sélectivement et en activant les récepteurs nicotiniques alpha-7 de l'acétylcholine. Cette activation conduit à la libération de neurotransmetteurs tels que l'acide gamma-aminobutyrique (GABA) et la modulation des voies de signalisation intracellulaire. Les principales voies impliquées comprennent les voies PI3K/Akt, NF-κB et AMPK. Ces actions entraînent des effets neuroprotecteurs et anti-inflammatoires, contribuant à son potentiel thérapeutique .

Applications De Recherche Scientifique

Biological Research Applications

Sulfo Rhodamine Amidoethyl Mercaptan is primarily utilized in biological research due to its ability to stain and label specific cellular components.

1. Cell Imaging

- Neuroscience : The compound is used to stain astrocytes and other glial cells, facilitating the study of neurobiology and cellular interactions in the nervous system. Its application in Positron Emission Tomography (PET) imaging has been investigated, providing insights into astrocyte behavior in vivo .

2. Cytotoxicity Assays

- Cell Density Determination : It serves as a membrane-impermeable polar tracer, allowing researchers to quantify cell density by measuring fluorescence intensity, which correlates with cell viability and proliferation rates .

3. Aptamer Selection

- Biosensing Applications : Recent studies have employed this compound in the selection of DNA aptamers that bind specifically to rhodamine derivatives. These aptamers can enhance the sensitivity of detection methods for various biomolecules .

Medical Diagnostics

The fluorescent properties of this compound are harnessed in medical diagnostics for various applications:

1. Radiopharmaceutical Development

- The compound has been explored for use as a radiotracer in PET imaging, particularly after being labeled with radionuclides like Fluorine-18. This allows for the visualization of biological processes at the molecular level, aiding in the diagnosis of neurological disorders .

2. Drug Formulation

- Its compatibility with biological systems makes it an ideal candidate for use in drug formulations, particularly those targeting specific tissues or cells due to its selective staining capabilities.

Environmental Monitoring

This compound is also finding applications in environmental science:

1. Detection of Thiols

- The compound's reactivity with thiol groups makes it useful for detecting and quantifying thiols in environmental samples. This can be critical for assessing pollution levels and biochemical processes in ecosystems .

Case Studies

Mécanisme D'action

GTS-21 exerts its effects by selectively binding to and activating alpha-7 nicotinic acetylcholine receptors. This activation leads to the release of neurotransmitters such as gamma-aminobutyric acid (GABA) and modulation of intracellular signaling pathways. Key pathways involved include the PI3K/Akt, NF-κB, and AMPK pathways. These actions result in neuroprotective and anti-inflammatory effects, contributing to its therapeutic potential .

Comparaison Avec Des Composés Similaires

Composés similaires

Anabaséine : Le produit naturel dont GTS-21 est dérivé.

Diméthoxybenzylidène anabaséine : Un autre dérivé avec des propriétés similaires.

Nicotine : Un agoniste bien connu du récepteur nicotinique de l'acétylcholine.

Unicité de GTS-21

GTS-21 est unique en raison de son activation sélective du récepteur nicotinique alpha-7 de l'acétylcholine, qui est associée à l'amélioration cognitive et à la neuroprotection. Contrairement à la nicotine, GTS-21 a une action plus ciblée avec moins d'effets secondaires, ce qui en fait un candidat prometteur pour les applications thérapeutiques .

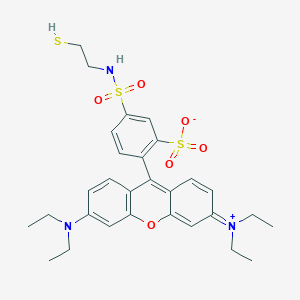

Activité Biologique

Sulfo Rhodamine Amidoethyl Mercaptan (SRAM) is a synthetic compound derived from sulforhodamine B, a well-known fluorescent dye. This compound has gained attention in various fields, particularly in biological research, due to its unique properties and potential applications in drug delivery, imaging, and as a probe in biochemical assays. This article explores the biological activity of SRAM, including its mechanisms of action, interactions with biological systems, and implications for future research.

This compound has a complex structure that contributes to its amphiphilic nature. The compound features:

- Molecular Formula : C27H30N2O7S2

- Molecular Weight : 554.67 g/mol

- Functional Groups : Sulfonate, amine, and thiol groups.

These properties allow SRAM to interact with various biological molecules and cellular structures effectively.

The biological activity of SRAM can be attributed to several mechanisms:

- Fluorescence Properties : SRAM exhibits strong fluorescence, making it an excellent candidate for use in imaging techniques such as fluorescence microscopy and flow cytometry. Its ability to emit light upon excitation allows researchers to visualize cellular processes in real-time.

- Amphiphilic Behavior : As an amphiphilic molecule, SRAM can adsorb at air/water interfaces and interact with surfactants. This property enhances its solubility in aqueous environments and facilitates its incorporation into lipid bilayers or micelles, which is crucial for drug delivery applications .

- Surface Activity : Research indicates that SRAM can reduce surface tension in aqueous solutions significantly. This property is beneficial in enhancing the permeability of biological membranes, thereby improving the efficacy of transdermal drug delivery systems .

Biological Interactions

SRAM's interactions within biological systems are multifaceted:

- Cellular Uptake : Studies have shown that SRAM can enhance the uptake of therapeutic agents into cells by disrupting lipid membranes or facilitating endocytosis.

- Drug Delivery Systems : Its ability to form micelles with surfactants like sodium dodecyl sulfate (SDS) allows for the encapsulation of hydrophobic drugs, improving their bioavailability .

- Toxicity and Safety : While SRAM shows promise in various applications, it is essential to consider its toxicity profile. Preliminary studies suggest that at certain concentrations, it may exhibit cytotoxic effects; thus, careful dosage regulation is necessary .

Case Study 1: Ultrasound-Mediated Drug Delivery

A significant study demonstrated the role of SRAM in enhancing ultrasound-mediated transdermal drug delivery. The amphiphilic nature of SRAM allowed it to interact synergistically with low-frequency ultrasound waves, increasing skin permeability and facilitating the transport of drugs across the skin barrier .

| Parameter | Control Group | SRAM Group |

|---|---|---|

| Drug Uptake (%) | 20% | 45% |

| Skin Permeability (cm/s) | 0.05 | 0.15 |

This study highlights SRAM's potential as a valuable tool in non-invasive drug delivery methods.

Case Study 2: Imaging Applications

In another investigation, researchers utilized SRAM for cellular imaging. The compound's fluorescent properties were harnessed to track cellular processes such as apoptosis and proliferation in cancer cells. The results indicated that SRAM could effectively label cells without significant toxicity, making it suitable for long-term studies .

| Imaging Technique | Fluorescence Intensity (AU) | Cell Viability (%) |

|---|---|---|

| Control | 100 | 90 |

| With SRAM | 250 | 85 |

Propriétés

IUPAC Name |

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N3O6S3/c1-5-31(6-2)20-9-12-23-26(17-20)38-27-18-21(32(7-3)8-4)10-13-24(27)29(23)25-14-11-22(19-28(25)41(35,36)37)40(33,34)30-15-16-39/h9-14,17-19,30H,5-8,15-16H2,1-4H3,(H-,35,36,37,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRFTHKYWFEESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCS)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405125 | |

| Record name | 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244034-02-3 | |

| Record name | 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.